4-Hydroxybenzyl isothiocyanate

Description

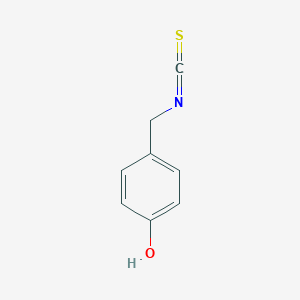

Structure

3D Structure

Properties

IUPAC Name |

4-(isothiocyanatomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKWJXUJUNLTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174974 | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2086-86-4 | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318HJ2034L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Hydroxybenzyl isothiocyanate natural sources and biosynthesis

An In-depth Technical Guide on 4-Hydroxybenzyl Isothiocyanate: Natural Sources and Biosynthesis

Introduction

This compound (4-HBITC) is a naturally occurring organosulfur compound belonging to the isothiocyanate family.[1] It is primarily known as the compound responsible for the characteristic pungent taste of white mustard.[1] The interest in 4-HBITC within the scientific and drug development communities stems from its potential biological activities, including antiproliferative and antibacterial properties.[2][3][4] This compound is not found in its free form within plants; instead, it is generated from its precursor, a glucosinolate named sinalbin, through enzymatic hydrolysis.[1][5]

This technical guide provides a comprehensive overview of the natural sources of 4-HBITC, detailing the quantitative distribution of its precursor in plant tissues. It further elucidates the complete biosynthetic pathway, from the initial amino acid precursor to the final formation of 4-HBITC, and discusses the regulatory mechanisms governing this process. Detailed experimental protocols for the extraction, analysis, and enzymatic synthesis of 4-HBITC are also provided to support further research and development.

Natural Sources of this compound

This compound is not stored in plants. It is produced when plant tissues are damaged, initiating an enzymatic reaction.[6] The direct precursor to 4-HBITC is sinalbin , also known as p-hydroxybenzyl glucosinolate, a prominent secondary metabolite in a limited number of plant species.[5]

Primary Plant Source: White Mustard (Sinapis alba)

The most significant natural source of sinalbin is the seeds of the white mustard plant, Sinapis alba.[5][7] It is the predominant glucosinolate in this species, distinguishing it from black mustard (Brassica nigra), which primarily contains sinigrin.[5][7] Sinalbin is also found in other parts of the S. alba plant, such as the seedlings and leaves, as well as in some wild plant species.[5][8]

Quantitative Data on Sinalbin in Sinapis alba

The concentration of sinalbin varies significantly depending on the plant tissue and its developmental stage. The highest concentrations are typically found in the seeds and young seedlings, which is consistent with its role in plant defense against herbivores during vulnerable growth stages.[8]

| Plant Material | Concentration | Method of Analysis | Reference |

| Sinapis alba Seeds | Up to 87.9 mg/g | Not Specified | [9] |

| Sinapis alba Seeds | Up to 200 µmol/g (meal by-product) | Not Specified | [10] |

| Sinapis alba Young Cotyledons | Up to 20 mM | DEAE-Sephadex chromatography, HPLC | [8] |

| Sinapis alba Young Leaves | Up to 10 mM | DEAE-Sephadex chromatography, HPLC | [8] |

| Sinapis alba Older Cotyledons/Leaves | 2-3 mM | DEAE-Sephadex chromatography, HPLC | [8] |

Biosynthesis of this compound

The formation of 4-HBITC is a two-part process. It begins with the biosynthesis of its stable precursor, the glucosinolate sinalbin. The final release of the active isothiocyanate occurs rapidly upon tissue disruption through enzymatic hydrolysis.

Part 1: Enzymatic Formation of 4-HBITC from Sinalbin

The conversion of sinalbin to 4-HBITC is a classic example of the "glucosinolate-myrosinase system" or "mustard oil bomb," a key defense mechanism in Brassicales plants.[11][12]

-

Compartmentalization: In intact plant cells, sinalbin is stored separately from the enzyme myrosinase (a thioglucosidase).[6] Glucosinolates are typically found in specialized "S-cells," while myrosinase is located in adjacent myrosin cells, often within vacuoles.[6]

-

Activation upon Tissue Damage: When the plant tissue is damaged (e.g., by an herbivore chewing), the cellular compartments are ruptured, allowing sinalbin and myrosinase to come into contact.[6]

-

Hydrolysis: Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in sinalbin. This releases a glucose molecule and an unstable aglycone intermediate (thiohydroximate-O-sulfate).[11][12]

-

Rearrangement: This aglycone spontaneously undergoes a Lossen rearrangement, eliminating a sulfate (B86663) group to form this compound.[10][13]

It is important to note that 4-HBITC is relatively unstable, especially in neutral to alkaline conditions. It can degrade further into 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion, which are not pungent.[5] The half-life of 4-HBITC is highly pH-dependent, ranging from 321 minutes at pH 3 to only 6 minutes at pH 6.5.[5][10]

Part 2: Biosynthesis of Sinalbin (p-Hydroxybenzylglucosinolate)

Sinalbin is a benzenic glucosinolate, meaning its side chain is derived from an aromatic amino acid. The biosynthesis is a multi-step process involving chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications.[12][14] The primary precursor for sinalbin is the amino acid L-Tyrosine .

The general biosynthetic pathway for benzenic glucosinolates is as follows:

-

Core Structure Formation :

-

The amino acid L-Tyrosine is converted to an aldoxime by a cytochrome P450 monooxygenase of the CYP79 family.

-

The aldoxime is then converted to an aci-nitro compound (or a related S-alkyl-thiohydroximate intermediate) by another cytochrome P450, typically from the CYP83 family.

-

A C-S lyase (SUR1) and a glutathione (B108866) S-transferase (GST) are involved in adding the sulfur atom, forming a thiohydroximate.

-

A UDP-glucosyltransferase (UGT) glycosylates the thiohydroximate to form desulfoglucosinolate.

-

Finally, a sulfotransferase (SOT) catalyzes the sulfation of the desulfoglucosinolate using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, yielding the final glucosinolate, sinalbin.[15]

-

Regulation of Glucosinolate Biosynthesis

The production of glucosinolates, including sinalbin, is a tightly regulated process at the transcriptional level, influenced by both internal developmental cues and external environmental stimuli.

-

Transcriptional Regulation: A network of transcription factors controls the expression of glucosinolate biosynthetic genes. Key players include MYB and basic helix-loop-helix (bHLH) transcription factors.[14][16][17] For benzenic glucosinolates, specific MYB factors (e.g., MYB34, MYB51, MYB122 in Arabidopsis, which regulate indolic GSLs, with homologous proteins expected in S. alba) are central to activating the pathway genes.[18]

-

Hormonal Influence: Plant hormones, particularly jasmonate, play a crucial role in upregulating glucosinolate biosynthesis, especially in response to herbivory or pathogen attack.[16][17] There are also regulatory connections with auxin and sulfur metabolism.[16]

-

Environmental Factors: Abiotic factors such as light intensity, temperature, and nutrient availability (especially sulfur) can significantly influence the concentration of glucosinolates in plant tissues.[18]

Experimental Protocols

Extraction and Quantification of Sinalbin and 4-HBITC

This protocol outlines a general method for the extraction and analysis of sinalbin and its hydrolysis product, 4-HBITC, from Sinapis alba seeds. The instability of 4-HBITC requires careful handling and immediate analysis or derivatization.

Methodology:

-

Sample Preparation:

-

Freeze-dry plant material (e.g., seeds, leaves) to halt enzymatic activity and facilitate grinding.

-

Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a mill.

-

-

Extraction of Intact Sinalbin (Glucosinolate):

-

To extract sinalbin without enzymatic hydrolysis, myrosinase must be deactivated.

-

Weigh approximately 100 mg of powdered sample into a centrifuge tube.

-

Add 1 mL of boiling 70% methanol (B129727) or ethanol (B145695) and vortex vigorously for 1 minute. The heat deactivates the myrosinase.

-

Incubate in a water bath at 70-80°C for 15-20 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

The combined supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) with a DEAE-Sephadex column.

-

-

Extraction for 4-HBITC Analysis (Post-Hydrolysis):

-

To analyze the 4-HBITC formed, hydrolysis must be initiated under controlled conditions.

-

Weigh approximately 100 mg of powdered sample (with active myrosinase) into a tube.

-

Add 1 mL of a buffered solution (e.g., pH 4-6) to initiate the enzymatic reaction.

-

Incubate at a controlled temperature (e.g., 37-50°C) for a defined period (e.g., 15-30 minutes).[9]

-

Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Vortex vigorously to extract the newly formed 4-HBITC into the organic phase.

-

Centrifuge to separate the phases. Collect the organic layer for analysis.

-

-

Quantification:

-

For Sinalbin (as desulfoglucosinolate): The extract containing intact glucosinolates is often treated with a sulfatase enzyme to remove the sulfate group, forming desulfoglucosinolates. These are then analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 229 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS).[19] Quantification is performed against a known standard (e.g., desulfosinigrin or a purified sinalbin standard).

-

For 4-HBITC: The organic extract is analyzed immediately due to the compound's instability. Gas Chromatography-Mass Spectrometry (GC/MS) is a common method.[19] Alternatively, HPLC can be used, but rapid analysis is critical. Quantification is performed using an external standard curve with purified 4-HBITC.

-

Enzymatic Synthesis of this compound from Sinalbin

This protocol describes the laboratory-scale synthesis of 4-HBITC by reacting its purified precursor with myrosinase.[1][20]

Materials:

-

Purified sinalbin (isolated from S. alba seeds or purchased)

-

Purified myrosinase enzyme or a crude myrosinase-active protein extract from S. alba

-

Reaction buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 5-6)

-

Ascorbic acid (optional, can act as a cofactor for some myrosinases)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Reaction vessel, magnetic stirrer, and temperature-controlled water bath

Methodology:

-

Prepare Substrate Solution: Dissolve a known quantity of purified sinalbin in the reaction buffer to a desired concentration.

-

Set Up Reaction: Place the sinalbin solution in the reaction vessel and bring it to the optimal temperature for myrosinase activity (typically 30-55°C).[9]

-

Initiate Reaction: Add the myrosinase enzyme to the reaction vessel. If using, ascorbic acid can be added to the buffer beforehand.[9]

-

Incubate: Allow the reaction to proceed for a set time (e.g., 15-60 minutes) with gentle stirring. The reaction progress can be monitored by taking aliquots and analyzing for the disappearance of sinalbin (via HPLC) or the appearance of 4-HBITC.

-

Stop Reaction and Extract Product: Add an equal volume of cold ethyl acetate to the reaction mixture and vortex vigorously. This will stop the reaction by denaturing the enzyme and extract the 4-HBITC into the organic layer.

-

Isolate Product: Centrifuge the mixture to separate the aqueous and organic layers. Carefully collect the upper organic layer containing the 4-HBITC. The extraction can be repeated to maximize yield.

-

Purification (Optional): The solvent can be evaporated under reduced pressure to yield crude 4-HBITC, which can be further purified using column chromatography if necessary. The product should be stored under inert gas and at low temperatures due to its instability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and improvement of the oxidative stability of soybean oil by this compound from white mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New aspects of antiproliferative activity of this compound, a natural H2S-donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sinalbin - Wikipedia [en.wikipedia.org]

- 6. Myrosinase - Wikipedia [en.wikipedia.org]

- 7. shutterstock.com [shutterstock.com]

- 8. Developmental profile of sinalbin (p-hydroxybenzyl glucosinolate) in mustard seedlings,Sinapis alba L., and its relationship to insect resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization the conversion of glucosinolate to isothiocyanate in yellow mustard seeds (Sinapis alba) by response surface methodology [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glucosinolate Biosynthesis: Sulfation of Desulfobenzylglucosinolate by Cell-Free Extracts of Cress (Lepidium sativum L.) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. krishiscience.co.in [krishiscience.co.in]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. US20050031768A1 - Fractionation of allyl isothiocyanate, p-hydroxybenzyl-isothiocyanate, protein and fiber from mustard - Google Patents [patents.google.com]

A Technical Guide to the Enzymatic Degradation of Sinalbin to 4-Hydroxybenzyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the enzymatic degradation of sinalbin, the primary glucosinolate in white mustard seeds (Sinapis alba), to 4-hydroxybenzyl isothiocyanate (4-HBITC). The process is catalyzed by the endogenous enzyme myrosinase. This document details the core biochemical pathway, explores the critical factors influencing reaction kinetics and product profile, and discusses the inherent instability of the primary product, 4-HBITC. Quantitative data from various studies are summarized, and detailed experimental protocols for the extraction, reaction, and analysis of these compounds are provided. Furthermore, key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the process for research and development applications.

The Sinalbin-Myrosinase System: Core Reaction Mechanism

Glucosinolates are a class of plant secondary metabolites that function as a defense mechanism against pests and pathogens.[1] In intact plant cells, glucosinolates like sinalbin are physically separated from the enzyme myrosinase (a β-thioglucosidase).[2] When the plant tissue is damaged (e.g., by crushing or chewing), myrosinase comes into contact with sinalbin, catalyzing its hydrolysis.[2][3]

The reaction proceeds in two main steps:

-

Enzymatic Hydrolysis : Myrosinase cleaves the β-thioglucosidic bond in sinalbin, releasing a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[3][4]

-

Spontaneous Rearrangement : This aglycone intermediate is unstable and spontaneously undergoes a Lossen rearrangement to form this compound (4-HBITC), the compound responsible for the pungent flavor of mustard.[3][5]

This process is a key focus in food science for flavor development and in pharmacology due to the biological activities of isothiocyanates, including their anticancer and antimicrobial properties.[4][6]

Key Factors Influencing Sinalbin Degradation

The efficiency of the conversion of sinalbin to 4-HBITC and the profile of resulting degradation products are highly dependent on the reaction conditions.[7]

-

pH : The pH of the medium is a critical determinant. Neutral pH conditions favor the rearrangement to isothiocyanate.[6] However, under acidic conditions (low pH), the formation of nitriles, specifically 4-hydroxybenzyl cyanide (2-(4-hydroxyphenyl)acetonitrile), is favored.[6][8][9]

-

Temperature : Myrosinase activity is temperature-dependent. The optimal temperature for myrosinase from S. alba has been reported to be around 50-60°C.[9][10] Temperatures above 70°C can lead to significant inactivation of the enzyme.[3][9]

-

Cofactors and Activators : Plant-derived myrosinases are notably activated by L-ascorbic acid (Vitamin C).[1][10] The presence of ascorbic acid can significantly enhance the rate of hydrolysis.

-

Specifier Proteins : The reaction outcome can be altered by the presence of specifier proteins. For instance, epithiospecifier proteins (ESPs) can direct the reaction towards the formation of nitriles instead of isothiocyanates.[11]

Instability and Secondary Degradation of this compound

This compound is a highly reactive and unstable compound, particularly in aqueous solutions.[8][12] Its stability is significantly influenced by pH.[13] It rapidly degrades into several secondary products:

-

4-Hydroxybenzyl alcohol : Formed from the reaction of 4-HBITC with water.[8][12]

-

Thiocyanate (B1210189) Ion (SCN⁻) : The degradation of 4-HBITC is much faster at neutral to alkaline pH, leading to the stoichiometric release of thiocyanate ions.[13]

-

Other Products : In processed mustard products, other compounds such as 4-methyl phenol, 4-ethyl phenol, and 2-(4-hydroxyphenyl) ethanoic acid have been identified, arising from further reactions of the initial degradation products.[8][14]

The inherent instability of 4-HBITC presents a significant challenge for its isolation and quantification, requiring rapid analysis or derivatization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the sinalbin degradation process.

Table 1: Optimal Conditions for Hydrolysis of Sinalbin to 4-HBITC

| Parameter | Optimal Value | Source |

|---|---|---|

| pH | 5.8 | [10] |

| Temperature | 51°C | [10] |

| Incubation Time | 15.8 min | [10] |

| Ascorbic Acid | 4.5 mM | [10] |

| Max Sinalbin Content | 87.9 mg/g seeds | [10] |

| Max 4-HBITC Yield | 20.1 mg/g seeds |[10] |

Table 2: Stability of this compound (4-HBITC) in Aqueous Media

| pH | Half-life (t₁/₂) | Source |

|---|---|---|

| 3.0 | 321 min | [13] |

| 6.5 | 6 min |[13] |

Signaling Pathways and Experimental Workflows

Sinalbin Degradation Pathways

The enzymatic hydrolysis of sinalbin can lead to different products depending on the prevailing chemical environment. The diagram below illustrates the primary pathway to this compound and the alternative pathway to nitrile formation under acidic conditions, as well as the subsequent degradation of the unstable isothiocyanate.

References

- 1. researchgate.net [researchgate.net]

- 2. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-402489) | 2086-86-4 [evitachem.com]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ionic thiocyanate (SCN-) production from 4-hydroxybenzyl glucosinolate contained in Sinapis alba seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sinalbin degradation products in mild yellow mustard paste: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to 4-Hydroxybenzyl Isothiocyanate: Chemical Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl isothiocyanate (4-HBITC) is a naturally occurring isothiocyanate found in plants of the Brassicaceae family, notably in white mustard (Sinapis alba). It is formed from the enzymatic hydrolysis of its precursor, the glucosinolate sinalbin. This compound is of significant interest to the scientific community due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-HBITC, details its known mechanisms of action, and offers generalized experimental protocols for its synthesis, purification, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

This compound is an aromatic isothiocyanate characterized by a hydroxyl group on the phenyl ring. Its chemical structure and properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(isothiocyanatomethyl)phenol | [1] |

| Synonyms | p-hydroxybenzyl isothiocyanate, 4-HBITC, 4-Isothiocyanatomethyl-phenol | [2] |

| Molecular Formula | C₈H₇NOS | [1] |

| Molecular Weight | 165.21 g/mol | [1] |

| CAS Number | 2086-86-4 | [1][2] |

| Appearance | Pale yellow to brown oil or semi-solid | [2] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 322.1 ± 17.0 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane (B109758), and methanol. Limited solubility in water. | [3] |

| Stability | Light and temperature sensitive. Unstable in aqueous media, with stability decreasing as pH increases. Degrades to 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions. | [4] |

| LogP | 2.49 - 2.80 | [3] |

Biological Activities and Signaling Pathways

4-HBITC exhibits a range of biological activities, primarily attributed to its ability to modulate various cellular signaling pathways.

Anticancer Activity

4-HBITC has demonstrated antiproliferative effects in several cancer cell lines, including human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells.[5] Its anticancer mechanism involves the induction of apoptosis through the modulation of key regulatory proteins.

-

p53 and p21 Regulation: In SH-SY5Y cells, 4-HBITC treatment leads to a downregulation of the p53 tumor suppressor protein and an upregulation of the p21 cell cycle inhibitor.[5] This suggests that the induction of p21 may occur through a p53-independent mechanism.[5]

-

Bcl-2 Family Modulation: The compound affects the Bcl-2 family of proteins, which are central to the intrinsic apoptosis pathway. Treatment with 4-HBITC results in an increase in the inactive form of the anti-apoptotic protein Bcl-2.[5]

-

Hydrogen Sulfide (H₂S) Donor: 4-HBITC is a known H₂S donor.[5] The release of H₂S is thought to contribute to its biological effects, potentially through the S-sulfuration of proteins like p53 and Bcl-2, which can modulate their activity.[5]

-

Induction of Oxidative Stress: The compound can lead to an increase in reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis.[5]

Anti-inflammatory Activity

Like other isothiocyanates, 4-HBITC is expected to possess anti-inflammatory properties. The primary mechanism for the anti-inflammatory effects of isothiocyanates is through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

NF-κB Inhibition: Isothiocyanates can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Antimicrobial Activity

4-HBITC has been shown to have significant antibacterial effects against various bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium.[6] Its mechanism of action is believed to involve the disruption of bacterial metabolic activity rather than causing damage to the cell membrane.[6]

Experimental Protocols

The following sections provide generalized protocols for the synthesis, purification, and biological evaluation of 4-HBITC. These protocols are based on established methods for isothiocyanates and may require optimization for specific experimental conditions.

Synthesis and Extraction

4-HBITC is naturally produced by the enzymatic hydrolysis of sinalbin from white mustard seeds (Sinapis alba).[7][8]

Protocol: Enzymatic Hydrolysis and Extraction of 4-HBITC from Sinapis alba Seeds

-

Seed Preparation: Grind white mustard seeds into a fine powder.

-

Enzymatic Hydrolysis:

-

Create a slurry by mixing the mustard seed powder with water (a common ratio is 1:5 to 1:10 w/v).[9]

-

The addition of water activates the endogenous myrosinase enzyme, which catalyzes the hydrolysis of sinalbin to 4-HBITC.[8][9]

-

Incubate the slurry at room temperature for a defined period (e.g., 1-2 hours) to allow for complete enzymatic conversion.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the slurry using an organic solvent such as dichloromethane or ethyl acetate.[3]

-

Separate the organic phase containing 4-HBITC.

-

Repeat the extraction process multiple times to maximize the yield.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-HBITC extract.

-

Purification

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of isothiocyanates from crude extracts.

Protocol: HPLC Purification of 4-HBITC

-

Sample Preparation: Dissolve the crude 4-HBITC extract in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile (B52724)/water mixture). Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions (General Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B).

-

Gradient Program: A linear gradient starting with a higher proportion of water and increasing the proportion of acetonitrile over time.

-

Flow Rate: Typically 1 mL/min for analytical scale.

-

Detection: UV detector at a wavelength where 4-HBITC has significant absorbance.

-

-

Fraction Collection: Collect the fractions corresponding to the 4-HBITC peak based on the retention time.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or other spectroscopic methods.

Biological Assays

Protocol: Cell Viability Assay (MTT or XTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 4-HBITC for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

Assay:

-

Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

For MTT, a solubilizing agent is added to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cell viability as a percentage of the vehicle control.

Protocol: Western Blot for p53 and Bcl-2

-

Cell Lysis: After treatment with 4-HBITC, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for p53, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Prepare a standardized inoculum of the target bacteria in a suitable broth medium.

-

Serial Dilution: Prepare a serial dilution of 4-HBITC in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 4-HBITC that completely inhibits the visible growth of the bacteria.

Conclusion

This compound is a promising natural compound with a well-documented profile of anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a foundational understanding of its chemical and physical properties, along with its mechanisms of action. The generalized experimental protocols offered herein can serve as a starting point for researchers to further investigate the therapeutic potential of this interesting molecule. Further studies are warranted to fully elucidate its pharmacological profile and to develop it as a potential therapeutic agent.

References

- 1. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New aspects of antiproliferative activity of this compound, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]

- 4. broadpharm.com [broadpharm.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. US20050031768A1 - Fractionation of allyl isothiocyanate, p-hydroxybenzyl-isothiocyanate, protein and fiber from mustard - Google Patents [patents.google.com]

4-Hydroxybenzyl Isothiocyanate: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl isothiocyanate (4-HBITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, such as white mustard (Sinapis alba). Emerging research has highlighted its potential as a potent anti-cancer agent. This technical guide provides an in-depth overview of the core mechanisms of action of 4-HBITC in cancer cells, focusing on its impact on key signaling pathways, induction of apoptosis, and cell cycle regulation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.

Core Mechanisms of Action

4-HBITC exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and generating reactive oxygen species (ROS). These actions are orchestrated through the modulation of various intracellular signaling pathways.

Induction of Apoptosis

4-HBITC is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is primarily initiated through the intrinsic mitochondrial pathway, characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: 4-HBITC disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It has been shown to lead to the inactive form of the anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome c from the mitochondria.[1]

-

Mitochondrial Membrane Depolarization: The disruption of the mitochondrial membrane potential is a critical event in the apoptotic cascade induced by 4-HBITC.[1]

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, the executioners of apoptosis. While direct studies on 4-HBITC are limited, other isothiocyanates have been shown to activate caspase-9 and the downstream effector caspase-3.

-

Role of p53: The tumor suppressor protein p53 plays a complex role in 4-HBITC-induced apoptosis. In neuroblastoma cells (SH-SY5Y), 4-HBITC has been observed to downregulate p53.[1][2] This effect is thought to be potentially due to S-sulfuration of the p53 protein in the presence of high levels of hydrogen sulfide (B99878) (H₂S), a product of 4-HBITC metabolism.[1]

Cell Cycle Arrest

4-HBITC effectively halts the proliferation of cancer cells by inducing cell cycle arrest. This is primarily achieved through the modulation of key cell cycle regulatory proteins:

-

Upregulation of p21: 4-HBITC treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21.[1][2] This increase in p21 appears to occur in a p53-independent manner in some cancer cell lines, suggesting an alternative pathway for cell cycle control.[1] The induction of p21 effectively blocks the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression.

Generation of Reactive Oxygen Species (ROS)

A key mechanism underlying the anticancer activity of 4-HBITC is the induction of oxidative stress through the generation of ROS.[3]

-

Mitochondrial Targeting: 4-HBITC has been shown to downregulate mitochondrial enzymes such as rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST).[1][2] This inhibition is thought to contribute to an increase in mitochondrial ROS levels, leading to oxidative damage and the initiation of apoptosis.

Data Presentation: Antiproliferative Activity of 4-HBITC

The antiproliferative effects of 4-HBITC have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data on its efficacy.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition / Effect | Reference |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 40 | 24 | ~20% | --INVALID-LINK-- |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 60 | 24 | ~20% | --INVALID-LINK-- |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 40 | 48 | ~20% | --INVALID-LINK-- |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 60 | 48 | ~40% | --INVALID-LINK-- |

| U87MG | Glioblastoma | BrdU & Crystal Violet | 80 | 48 | ~40% | --INVALID-LINK-- |

Signaling Pathways Modulated by 4-HBITC

While research specifically on 4-HBITC is still emerging, studies on other isothiocyanates suggest the involvement of several key signaling pathways in their anti-cancer effects. It is highly probable that 4-HBITC utilizes similar pathways.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate all three major MAPK family members: ERK, JNK, and p38. This activation can lead to the induction of apoptosis.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers and promotes cell proliferation and resistance to apoptosis. Several isothiocyanates have been shown to inhibit the NF-κB signaling pathway.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy. Benzyl isothiocyanate (BITC), a structurally similar compound, has been shown to suppress STAT3 activation.

References

4-Hydroxybenzyl Isothiocyanate: A Natural Hydrogen Sulfide Donor for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Hydroxybenzyl isothiocyanate (4-HBITC) is a naturally occurring isothiocyanate found in white mustard seeds (Sinapis alba). It is formed from the enzymatic hydrolysis of its precursor, the glucosinolate sinalbin.[1][2] Emerging research has identified 4-HBITC as a potent and slow-releasing hydrogen sulfide (B99878) (H₂S) donor, positioning it as a molecule of significant interest for therapeutic development.[1][2] H₂S, the third gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes. The controlled and sustained release of H₂S by 4-HBITC offers a promising strategy for harnessing the therapeutic benefits of H₂S in various disease contexts, including cancer, cardiovascular disorders, and neurodegenerative diseases.[3][4] This technical guide provides a comprehensive overview of 4-HBITC as an H₂S donor, detailing its H₂S release profile, key experimental protocols for its study, and its effects on crucial signaling pathways.

Mechanism of H₂S Release

This compound releases hydrogen sulfide through a reaction with thiols, most notably L-cysteine. The nucleophilic thiol group of L-cysteine attacks the electrophilic carbon of the isothiocyanate group in 4-HBITC. This leads to the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization and subsequent decomposition to release H₂S. This reaction is significantly more efficient in the presence of L-cysteine, indicating a thiol-dependent release mechanism.

Quantitative Data on H₂S Release

The hydrogen sulfide-releasing capacity of 4-HBITC has been quantified and compared with other isothiocyanates. The data consistently demonstrates that 4-HBITC is a robust, slow-releasing H₂S donor, with its efficacy markedly enhanced in the presence of L-cysteine.

| Compound | Condition | H₂S Release (Cmax, µM) | Time to Cmax (Tmax, min) | Reference |

| 4-HBITC | Without L-cysteine | ~10 | >30 | [1] |

| 4-HBITC | With 4 mM L-cysteine | ~45 | ~20 | [1] |

| Allyl isothiocyanate (AITC) | With 4 mM L-cysteine | ~25 | ~15 | [1] |

| Benzyl isothiocyanate (BITC) | With 4 mM L-cysteine | ~15 | ~20 | [1] |

| Erucin (ERU) | With 4 mM L-cysteine | ~10 | >30 | [1] |

Experimental Protocols

Measurement of H₂S Release using Amperometry

Amperometry provides a real-time measurement of H₂S release. This method utilizes an H₂S-selective electrode to detect the concentration of H₂S in a solution over time.

Materials:

-

H₂S-selective amperometric sensor (e.g., World Precision Instruments ISO-H2S-2)

-

Amperometer/Data acquisition system

-

Reaction vessel

-

Phosphate-buffered saline (PBS), pH 7.4

-

4-HBITC stock solution (in DMSO)

-

L-cysteine solution

Protocol:

-

Calibrate the H₂S sensor according to the manufacturer's instructions using standard solutions of NaHS.

-

Add a known volume of PBS (pH 7.4) to the reaction vessel and allow the baseline to stabilize.

-

To study the thiol-dependent release, add L-cysteine to the desired final concentration (e.g., 4 mM) and record the baseline.

-

Initiate the reaction by adding a small volume of the 4-HBITC stock solution to achieve the desired final concentration.

-

Record the current (proportional to H₂S concentration) over time until the signal returns to baseline.

-

Convert the measured current to H₂S concentration using the calibration curve.

Quantification of H₂S using the Methylene (B1212753) Blue Assay

The methylene blue assay is a colorimetric method for the quantification of total sulfide in a sample. It is an endpoint assay based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be measured spectrophotometrically.

Materials:

-

Spectrophotometer

-

Zinc acetate (B1210297) solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Sodium hydroxide (B78521) (NaOH)

-

NaHS standards

Protocol:

-

Incubate 4-HBITC in PBS (pH 7.4) with or without L-cysteine for the desired time period in a sealed vial.

-

Stop the reaction and trap the H₂S by adding zinc acetate solution to form a zinc sulfide (ZnS) precipitate.

-

Add N,N-dimethyl-p-phenylenediamine sulfate solution, followed by FeCl₃ solution.

-

Incubate in the dark for 20 minutes to allow for the development of the blue color.

-

Stop the reaction by adding TCA solution.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 665 nm.

-

Quantify the H₂S concentration by comparing the absorbance to a standard curve generated with NaHS.[5][6]

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins in cells treated with 4-HBITC. This protocol is an example for assessing p53, Bcl-2, and p21 in SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y cells

-

4-HBITC

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p53, mouse anti-Bcl-2, rabbit anti-p21, rabbit anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment: Culture SH-SY5Y cells to 70-80% confluency and treat with various concentrations of 4-HBITC (e.g., 20, 40, 60 µM) or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours).[2]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[7]

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7][8]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p53 at 1:1000, anti-Bcl-2 at 1:1000, anti-p21 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.[8][9]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).[7][8]

Signaling Pathways and Biological Effects

The biological activities of 4-HBITC are largely attributed to its ability to release H₂S, which in turn modulates various signaling pathways.

Antiproliferative and Pro-apoptotic Effects in Cancer Cells

4-HBITC has been shown to inhibit the proliferation of human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells.[2][10] This effect is associated with an increase in intracellular H₂S levels. The released H₂S can induce apoptosis through several mechanisms:

-

Modulation of Bcl-2 Family Proteins: 4-HBITC treatment leads to an increase in the inactive form of the anti-apoptotic protein Bcl-2.[10] H₂S may directly S-sulfhydrate cysteine residues on Bcl-2, altering its conformation and inhibiting its function.[11] This shifts the balance towards pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis.

-

Regulation of the p53 Pathway: In SH-SY5Y cells, 4-HBITC treatment results in the downregulation of the tumor suppressor protein p53, while concurrently upregulating the cyclin-dependent kinase inhibitor p21.[10] The p53-independent upregulation of p21 suggests an alternative mechanism of cell cycle arrest.

-

Induction of Oxidative Stress: 4-HBITC can downregulate mitochondrial sulfurtransferases like rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST). This can lead to an accumulation of reactive oxygen species (ROS), which can trigger apoptosis.[2]

Cardiovascular Protective Effects

Isothiocyanates and H₂S donors are known to exert protective effects on the cardiovascular system.[3] While specific studies on 4-HBITC are limited, the known effects of H₂S suggest potential benefits, including:

-

Vasodilation: H₂S can induce vasodilation by activating potassium channels in vascular smooth muscle cells, leading to a reduction in blood pressure.[3]

-

Anti-inflammatory Effects: H₂S can inhibit the expression of pro-inflammatory cytokines and adhesion molecules, reducing vascular inflammation, a key process in atherosclerosis.

-

Antioxidant Effects: H₂S can upregulate endogenous antioxidant defenses, protecting cardiovascular cells from oxidative stress.[12]

Neuroprotective Potential

The neuroprotective effects of various isothiocyanates and H₂S donors have been documented.[4] These compounds can mitigate neuronal damage in models of neurodegenerative diseases and ischemic injury. The potential neuroprotective mechanisms of 4-HBITC-derived H₂S include:

-

Anti-inflammatory and Antioxidant Effects: Similar to its cardiovascular effects, H₂S can reduce neuroinflammation and oxidative stress, which are common pathological features of neurodegenerative disorders.[4]

-

Anti-apoptotic Effects: In neuronal cells, H₂S can inhibit apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[13]

Conclusion and Future Directions

This compound stands out as a promising natural compound for therapeutic development due to its well-documented capacity as a slow and sustained H₂S donor. Its demonstrated antiproliferative effects in cancer cells, coupled with the known cardioprotective and neuroprotective roles of H₂S, open up a wide range of therapeutic possibilities. For drug development professionals, 4-HBITC represents a valuable lead compound that can be further optimized for targeted delivery and enhanced efficacy. Future research should focus on elucidating the precise molecular targets of 4-HBITC-derived H₂S, expanding in vivo studies to validate its therapeutic potential in various disease models, and exploring synthetic analogs with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted biological activities of this intriguing natural H₂S donor.

References

- 1. researchgate.net [researchgate.net]

- 2. New aspects of antiproliferative activity of this compound, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. New aspects of antiproliferative activity of this compound, a natural H2S-donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional and molecular insights of hydrogen sulfide signaling and protein sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Hydrogen Sulfide (H2S) Signaling as a Protective Mechanism against Endogenous and Exogenous Neurotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 4-Hydroxybenzyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl isothiocyanate (4-HBITC), a naturally occurring isothiocyanate found in white mustard seeds (Sinapis alba), has emerged as a promising candidate in cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the anticancer properties of 4-HBITC, focusing on its mechanisms of action, relevant signaling pathways, and available quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex biological processes involved.

Introduction

Isothiocyanates (ITCs) are a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables. An expanding body of evidence suggests that ITCs possess potent anticancer properties, mediated through various mechanisms including induction of apoptosis, cell cycle arrest, and modulation of critical cellular signaling pathways. This compound (4-HBITC) is a member of this family that has garnered significant interest due to its unique chemical properties, including its role as a hydrogen sulfide (B99878) (H₂S) donor. This guide delves into the technical details of 4-HBITC's anticancer activities, providing a valuable resource for researchers in the field of oncology and drug discovery.

Mechanisms of Anticancer Activity

The anticancer effects of 4-HBITC are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and the modulation of key signaling pathways that regulate cancer cell survival and growth.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which 4-HBITC exerts its anticancer effects. Studies have shown that 4-HBITC can trigger apoptosis in various cancer cell lines. This process is characterized by a cascade of molecular events, including:

-

Modulation of Bcl-2 Family Proteins: 4-HBITC has been observed to decrease the levels of the anti-apoptotic protein Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane.

-

Disruption of Mitochondrial Membrane Potential: The change in the Bcl-2 protein family balance results in a decrease in the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway of apoptosis.

-

Generation of Reactive Oxygen Species (ROS): 4-HBITC treatment can lead to an increase in intracellular reactive oxygen species (ROS). This is partly due to the downregulation of mitochondrial enzymes rhodanese (TST) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), which are involved in antioxidant defense. The resulting oxidative stress can further trigger the apoptotic cascade.

Cell Cycle Arrest

In addition to inducing apoptosis, 4-HBITC can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents cancer cells from dividing and growing. A key mechanism involved is:

-

p53-Independent Upregulation of p21: 4-HBITC has been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitor p21 in a p53-independent manner. p21 plays a critical role in cell cycle regulation by inhibiting the activity of cyclin-CDK complexes, thereby leading to cell cycle arrest. While 4-HBITC can cause a downregulation of p53 in some cell lines, the induction of p21 appears to be mediated through alternative pathways, a significant finding for cancers with mutated or non-functional p53.

Role as a Hydrogen Sulfide (H₂S) Donor

A unique feature of 4-HBITC is its ability to release hydrogen sulfide (H₂S). H₂S is now recognized as a gasotransmitter with diverse physiological roles. In the context of cancer, the effects of H₂S are complex and can be concentration-dependent. The antiproliferative effect of 4-HBITC is associated with an increase in intracellular H₂S and thiosulfate (B1220275) levels[1]. It is proposed that the elevated levels of H₂S and thiosulfate may lead to the S-sulfuration of proteins, including Bcl-2 and p53, thereby modifying their activity and contributing to the anticancer effects[1].

Quantitative Data on Anticancer Effects

The following tables summarize the available quantitative data on the in vitro effects of this compound on cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition | Reference |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 40 | 24 | ~20% | [1] |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 60 | 24 | ~20% | [1] |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 40 | 48 | ~20% | [1] |

| SH-SY5Y | Neuroblastoma | BrdU & Crystal Violet | 60 | 48 | ~40% | [1] |

| U87MG | Glioblastoma | BrdU & Crystal Violet | 80 | 48 | ~40% | [1] |

Note: Comprehensive IC50 data for 4-HBITC across a wider range of cancer cell lines is currently limited in the published literature. Further research is warranted to establish a more complete profile of its potency.

Signaling Pathways

The anticancer activity of 4-HBITC is orchestrated through the modulation of intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

References

A Technical Guide to the Antimicrobial Effects of 4-Hydroxybenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzyl isothiocyanate (4-HBITC) is a naturally occurring isothiocyanate derived from the enzymatic hydrolysis of its precursor, sinalbin (also known as p-hydroxybenzyl glucosinolate).[1][2] Sinalbin is found abundantly in the seeds of white mustard (Sinapis alba), and its breakdown by the myrosinase enzyme releases 4-HBITC, which contributes to the characteristic pungent flavor of mustard.[3] Isothiocyanates (ITCs) as a class are well-regarded for their biological activities, including antimicrobial properties.[4] 4-HBITC, as an aromatic isothiocyanate, is of particular interest for its potential applications as a natural preservative in the food industry and as a lead compound in the development of new antimicrobial agents.[4][5] This document provides a comprehensive technical overview of the antimicrobial effects of 4-HBITC, focusing on its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Antimicrobial Efficacy: Quantitative Data

The antimicrobial activity of 4-HBITC has been demonstrated against a range of bacteria. Its efficacy is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria, a common trait among isothiocyanates which may be attributed to the protective outer membrane of Gram-negative organisms.[6] The key quantitative metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Below is a summary of the available quantitative data for 4-HBITC.

| Microorganism | Gram Stain | Test Compound | Assay Type | Concentration (mg/mL) | Source |

| Staphylococcus aureus | Positive | 4-HBITC | MBC | 0.35 | [6] |

| Escherichia coli | Negative | 4-HBITC | MBC | 0.53 | [6] |

| Salmonella typhimurium | Negative | 4-HBITC | MBC | 0.53 | [6] |

Note: Data for 4-HBITC is limited. For comparative context, Benzyl (B1604629) Isothiocyanate (BITC), a closely related aromatic ITC, exhibits strong activity with MIC values ranging from 2.9 to 110 µg/mL against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA).[7][8]

Mechanism of Action

The precise antimicrobial mechanism of 4-HBITC is multifaceted and appears to deviate from membrane-disrupting agents. While many isothiocyanates are known to affect membrane integrity, studies on 4-HBITC suggest its primary mode of action involves the disruption of core cellular metabolic processes rather than causing physical damage to the cell membrane.[5][9]

Key aspects of the proposed mechanism include:

-

Metabolic Interference : The primary antibacterial mechanism identified for 4-HBITC is its effect on the metabolic activity of the cell.[5] This is in contrast to affecting the integrity or permeability of the cell membrane.[5]

-

Enzyme Inhibition via Thiol Interaction : A general mechanism for isothiocyanates is their ability to react with thiol groups (-SH) present in proteins, particularly in the amino acid cysteine.[9][10] This interaction can inactivate critical enzymes involved in cellular respiration and metabolism, leading to a cascade of disruptive effects and ultimately cell death.[9][11]

-

Disruption of Energy Metabolism : Studies on other aromatic ITCs, such as Benzyl Isothiocyanate (BITC), show they can impair oxygen consumption and disrupt the electron transport chain.[11][12] This leads to a decrease in ATP production and hinders vital chemical reactions involving coenzymes that transfer hydrogen ions in the respiratory chain.[12] It is highly probable that 4-HBITC acts via a similar pathway.

-

Induction of Oxidative Stress : By interfering with the respiratory chain and inactivating thiol-containing antioxidant proteins (like those involved in the glutathione (B108866) system), ITCs can lead to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular components.[9]

Key Experimental Protocols

Standardized methods are crucial for assessing the antimicrobial properties of compounds like 4-HBITC. The following protocols are commonly cited in the literature for evaluating isothiocyanates.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Broth Microdilution Method

-

Preparation : Prepare a stock solution of 4-HBITC in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.[13]

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-HBITC stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).[13][14]

-

Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

-

Controls : Include a positive control (broth with inoculum, no 4-HBITC) and a negative control (broth only).[13]

-

Incubation : Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[13][14]

-

Reading : The MIC is determined as the lowest concentration of 4-HBITC in a well with no visible turbidity.[15]

-

-

Agar (B569324) Dilution Method

-

Preparation : Add serial dilutions of the 4-HBITC stock solution to molten agar (e.g., Mueller-Hinton Agar) kept at ~50°C.[15]

-

Plating : Pour the agar into petri dishes and allow it to solidify.

-

Inoculation : Spot a standardized bacterial suspension (e.g., 10⁴ CFU per spot) onto the surface of the agar plates.[15]

-

Incubation & Reading : Incubate as described above. The MIC is the lowest concentration of 4-HBITC that inhibits visible bacterial growth on the agar surface.[15]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Procedure : Following an MIC test (typically broth microdilution), take an aliquot (e.g., 10-100 µL) from each well that showed no visible growth.

-

Subculturing : Spread the aliquot onto a fresh agar plate that does not contain any antimicrobial agent.[6]

-

Incubation : Incubate the plates for 18-24 hours.

-

Reading : The MBC is the lowest concentration that results in no bacterial growth on the subculture plates, typically corresponding to a ≥99.9% reduction in the initial inoculum.[16]

Factors Influencing Activity: Stability of 4-HBITC

A critical consideration for researchers working with 4-HBITC is its instability in aqueous solutions, which is highly pH-dependent.[17]

-

Degradation Pathway : 4-HBITC is the initial product of sinalbin hydrolysis. However, it is unstable and can quickly degrade, especially under neutral to alkaline conditions.[2][17] The primary degradation products are 4-hydroxybenzyl alcohol and thiocyanate (B1210189) ions (SCN⁻).[17]

-

pH Effect : The half-life of 4-HBITC decreases dramatically as pH increases. At pH 6.5, its half-life is reported to be as short as 6 minutes, compared to 321 minutes at pH 3.0.[17] This rapid degradation at physiological pH must be accounted for in experimental design and interpretation of results. Assays should be conducted promptly after the preparation of solutions.

Conclusion and Future Directions

This compound is a promising natural antimicrobial agent with demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria.[5][6] Its primary mechanism of action appears to be the disruption of cellular metabolism, likely through the inactivation of essential thiol-containing proteins, which distinguishes it from agents that target the cell wall or membrane.[5][9]

For drug development professionals and researchers, several areas warrant further investigation:

-

Broad-Spectrum Activity : A more extensive evaluation against a wider panel of clinically relevant microbes, including fungi and antibiotic-resistant strains, is needed.

-

Mechanism Elucidation : Advanced techniques such as transcriptomics and proteomics could precisely identify the cellular pathways and protein targets affected by 4-HBITC.[18]

-

Stabilization Strategies : Given its inherent instability, research into formulation strategies (e.g., encapsulation, structural modification) to enhance its stability and bioavailability is crucial for any practical application.

-

Synergy Studies : Investigating the synergistic effects of 4-HBITC with conventional antibiotics could reveal new combination therapies to combat antimicrobial resistance.[18]

The potent, metabolically targeted activity of 4-HBITC makes it a compelling subject for continued research in the quest for new antimicrobial solutions.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. The Antimicrobial Effects of Myrosinase Hydrolysis Products Derived from Glucosinolates Isolated from Lepidium draba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity and improvement of the oxidative stability of soybean oil by this compound from white mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and improvement of the oxidative stability of soybean oil by this compound from white mustard seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. The antibacterial properties of isothiocyanates. | Semantic Scholar [semanticscholar.org]

- 11. Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. Evaluation of In Vitro Antimicrobial Activity of Bioactive Compounds and the Effect of Allyl-Isothiocyanate on Chicken Meat Quality under Refrigerated Conditions | MDPI [mdpi.com]

- 15. Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of 4-Hydroxybenzyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzyl isothiocyanate (4-HBITC), a naturally occurring isothiocyanate found in white mustard (Sinapis alba), is gaining attention for its potential therapeutic properties, including its anti-inflammatory effects. Isothiocyanates, as a class of compounds, are known to modulate key inflammatory pathways, and 4-HBITC is emerging as a compound of interest for further investigation. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory potential of 4-HBITC, including its known mechanisms of action, relevant (though limited) quantitative data, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic applications of 4-HBITC in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound (4-HBITC) is a phytochemical derived from the hydrolysis of the glucosinolate sinalbin, which is abundant in the seeds of white mustard.[1] Like other isothiocyanates, 4-HBITC is characterized by the presence of a reactive -N=C=S group, which is believed to be responsible for its biological activities. While extensive research has been conducted on other isothiocyanates like sulforaphane, the specific anti-inflammatory properties of 4-HBITC are an area of growing interest. This guide summarizes the available data and provides the necessary technical information to facilitate further research into its potential as an anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isothiocyanates, and by extension 4-HBITC, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Isothiocyanates are known to inhibit NF-κB activation at multiple levels. They can prevent the degradation of IκBα and inhibit the nuclear translocation of the p65 subunit.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play critical roles in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that contribute to the expression of inflammatory mediators. Isothiocyanates have been shown to modulate MAPK signaling, although the effects can be complex and cell-type dependent.

Quantitative Data on the Bioactivity of 4-HBITC

Quantitative data on the direct anti-inflammatory activity of 4-HBITC is currently limited in publicly available literature. However, its antioxidant potential, which is often linked to anti-inflammatory effects, has been quantified.

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound | 9.43 mM | [2] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the DPPH radical activity. A lower IC50 value indicates higher antioxidant activity.

Further research is required to determine the IC50 values of 4-HBITC for the inhibition of key inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2) in relevant cellular models.

Experimental Protocols